1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an appropriate aldehyde or ketone, followed by reduction and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups and overall structure of the compound. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying functional groups, such as:
- 1-methyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- 1-ethyl-3-hydroxy-3-(2-oxo-2-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- 1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indole
Uniqueness
The uniqueness of 1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-2-19-15-11-7-6-10-14(15)18(22,17(19)21)12-16(20)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3 |
InChI Key |
OELBWGPKJUXMFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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